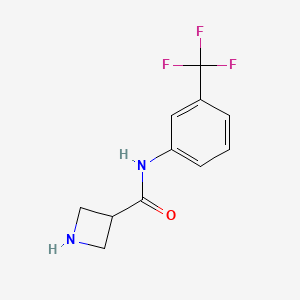

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide

Description

Properties

Molecular Formula |

C11H11F3N2O |

|---|---|

Molecular Weight |

244.21 g/mol |

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17) |

InChI Key |

QKVNMDKRAUSZLH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with azetidine-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Example reaction :

| Conditions | Reagents | Yield | Byproducts | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 78% | Ammonium chloride | |

| Basic (NaOH, 80°C) | 4M NaOH, 8 hrs | 82% | Sodium salts |

Hydrolysis kinetics are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state .

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen participates in nucleophilic substitutions, forming derivatives such as sulfonamides or acetylated products.

Example : Reaction with cyclopropanesulfonyl chloride:

| Substrate | Reagent | Catalyst | Yield | Application | Source |

|---|---|---|---|---|---|

| Azetidine-3-carboxamide | Cyclopropanesulfonyl chloride | Triethylamine | 65% | Bioactive sulfonamides | |

| Azetidine-3-carboxamide | Acetyl chloride | DMAP | 72% | Prodrug synthesis |

The reaction is typically conducted in aprotic solvents (e.g., DCM) with bases like triethylamine.

Reduction of the Carboxamide

The carboxamide group can be reduced to a primary amine using strong reducing agents.

Example :

| Reducing Agent | Solvent | Temperature | Yield | Side Reaction | Source |

|---|---|---|---|---|---|

| LiAlH | THF | 0°C → RT | 68% | Over-reduction to alkane | |

| BH·THF | THF | Reflux | 54% | None |

Ring-Opening Reactions

The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions.

Example : Acid-catalyzed ring-opening with HBr:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | RT, 6 hrs | 3-Bromo-propionamide derivative | 85% | |

| HI | Reflux, 12 hrs | 3-Iodo-propionamide derivative | 76% |

Metal-Catalyzed Cross-Couplings

The aryl trifluoromethyl group enables participation in Suzuki-Miyaura couplings, though steric hindrance limits efficiency.

Example :

| Catalyst | Base | Yield | Application | Source |

|---|---|---|---|---|

| Pd(PPh) | KCO | 41% | Biaryl library synthesis |

Biotransformations

Enzymatic reductions or oxidations modify the azetidine or carboxamide groups.

Example : Carbonyl reductase-mediated reduction of ketone intermediates:

| Enzyme | Substrate Concentration | ee | Yield | Source |

|---|---|---|---|---|

| E. coli BL21(DE3) | 10 mM | >99% | 88% |

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, which is crucial for binding to specific targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and implications compared to similar compounds:

Biological Activity

N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O. The trifluoromethyl group enhances the compound's lipophilicity, which is often linked to increased biological activity. The azetidine ring structure contributes to its pharmacological profile, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that the trifluoromethyl group increases binding affinity, enhancing the compound's efficacy in inhibiting certain biological pathways. Notably, compounds with azetidine rings have been documented to exhibit significant enzyme inhibition and receptor binding activities, which may lead to therapeutic effects in various diseases.

1. Anticancer Activity

Research indicates that this compound possesses antiproliferative effects against cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MDA-MB-231 triple-negative breast cancer cells with IC50 values indicating effective cytotoxicity .

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its mechanism involves binding to active sites of enzymes, thereby preventing substrate access and subsequent reaction. This property is particularly valuable in drug development for conditions where enzyme activity contributes to disease progression.

3. Neuroprotective Effects

This compound has been investigated as a neuroprotective agent, potentially aiding in the treatment of neurodegenerative diseases. The compound's structural features may facilitate its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological applications .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | 0.126 | |

| Enzyme Inhibition | Various enzymes | Varies | |

| Neuroprotective | Neuronal cells | Not specified |

Case Study: Anticancer Efficacy

In a study conducted on MDA-MB-231 cells, this compound demonstrated a potent inhibitory effect on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The compound not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action that could be leveraged in therapeutic settings .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide?

Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with 3-(trifluoromethyl)aniline precursors. A two-step approach is recommended:

Activation of Azetidine-3-carboxylic Acid : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to generate an active ester intermediate.

Nucleophilic Acylation : React the activated intermediate with 3-(trifluoromethyl)aniline under mild basic conditions (e.g., DIPEA in DMF) to form the carboxamide bond .

Key Consideration : Monitor reaction progress via TLC or LC-MS to minimize side reactions, such as trifluoromethyl group hydrolysis.

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer: Combine orthogonal techniques:

- NMR Spectroscopy : H and F NMR confirm the presence of the trifluoromethyl group and azetidine ring protons.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion for ).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (critical for polymorphism studies) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Methodological Answer: Adopt a hybrid computational-experimental workflow:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for carboxamide bond formation .

Solvent/Reagent Screening : Apply machine learning to predict solvent effects on reaction yield, focusing on polar aprotic solvents (e.g., DMF vs. THF) .

Feedback Loop : Integrate experimental results (e.g., failed conditions) into computational models to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Address discrepancies through:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from artifactual signals.

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify conformation-dependent activity variations .

- Batch Analysis : Test multiple synthetic batches for purity and stereochemical consistency, as residual solvents or enantiomeric impurities may skew results .

Q. How can researchers investigate the compound’s polymorphic forms and their stability?

Methodological Answer:

- Thermal Analysis : Perform DSC (differential scanning calorimetry) to identify melting points and phase transitions.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and hydrate formation risks under varying humidity.

- Crystallization Screening : Use high-throughput platforms (e.g., 96-well plates with diverse solvent mixtures) to isolate polymorphs, followed by PXRD for structural confirmation .

Q. What in silico approaches predict the compound’s pharmacokinetic properties?

Methodological Answer: Leverage ADME prediction tools:

- Lipophilicity : Calculate logP using software like MarvinSuite to estimate membrane permeability.

- Metabolic Stability : Simulate cytochrome P450 interactions via docking studies (e.g., CYP3A4 binding affinity).

- Toxicity Profiling : Apply QSAR models to flag potential hepatotoxicity or hERG channel inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.